molecular formula C14H16ClNO6 B174981 6-Chloro-3-indolyl alpha-D-galactopyranoside CAS No. 198402-61-8

6-Chloro-3-indolyl alpha-D-galactopyranoside

Cat. No.: B174981
CAS No.: 198402-61-8
M. Wt: 329.73 g/mol
InChI Key: OQWBAXBVBGNSPW-HTOAHKCRSA-N
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Description

6-Chloro-3-indolyl alpha-D-galactopyranoside is a synthetic organic compound widely used in biochemical research. It is a chromogenic substrate for alpha-galactosidase, an enzyme that hydrolyzes the compound to produce a colored product. This property makes it valuable in various diagnostic assays and molecular biology applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-indolyl alpha-D-galactopyranoside typically involves the glycosylation of 6-chloroindole with a protected galactose derivative. The reaction is carried out under anhydrous conditions using a Lewis acid catalyst such as boron trifluoride etherate. The protected intermediate is then deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-indolyl alpha-D-galactopyranoside primarily undergoes hydrolysis reactions catalyzed by alpha-galactosidase. It can also participate in substitution reactions due to the presence of the chloro group on the indole ring .

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Chloro-3-indolyl alpha-D-galactopyranoside is extensively used in scientific research, particularly in the following areas:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-indolyl alpha-D-galactopyranoside is unique due to its specificity for alpha-galactosidase and the distinct color change it produces upon hydrolysis. This makes it particularly useful in assays where differentiation between alpha- and beta-galactosidase activity is required .

Properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO6/c15-6-1-2-7-8(3-6)16-4-9(7)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11+,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWBAXBVBGNSPW-HTOAHKCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Cl)NC=C2O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401259204
Record name 6-Chloro-1H-indol-3-yl α-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401259204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198402-61-8
Record name 6-Chloro-1H-indol-3-yl α-D-galactopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198402-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1H-indol-3-yl α-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401259204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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